
1-(4-Bromophenyl)-1h-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-1H-indazole is an organic compound that belongs to the indazole family. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. The presence of a bromine atom on the phenyl ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-1H-indazole can be synthesized through several methods. One common approach involves the cyclization of 4-bromoaniline with ortho-nitrobenzaldehyde under acidic conditions, followed by reduction and cyclization to form the indazole ring . Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the bromophenyl group onto the indazole core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-1H-indazole undergoes various chemical reactions, including:
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and various organometallic reagents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Amines and alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
1-(4-Bromophenyl)-1H-indazole derivatives have been synthesized and evaluated for their potential as antitumor agents. Notably, several studies have reported the efficacy of these compounds against various cancer cell lines:
- PLK4 Inhibitors : A series of indazole derivatives were synthesized that demonstrated nanomolar inhibition of Polo-like kinase 4 (PLK4), with one compound identified as CFI-400945 showing effectiveness in reducing tumor growth in a mouse model of colon cancer .
- Pan-Pim Kinase Inhibitors : Research indicated that certain derivatives exhibited strong activity against pan-Pim kinases, with one compound achieving IC50 values in the low nanomolar range .
- Fibroblast Growth Factor Receptor (FGFR) Inhibitors : Several derivatives were developed targeting FGFRs, with one compound showing an IC50 value of 30.2 nM against FGFR1, demonstrating potential for cancer therapy .
Antibacterial Properties
The antibacterial activity of this compound has also been investigated. The compound and its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria:
- Mechanism of Action : The hydrophobicity and structural modifications of the indazole scaffold contribute to its antibacterial potency. Compounds with optimal hydrophobic characteristics exhibited significant activity against Staphylococcus aureus and Escherichia coli .
- Case Studies : A study highlighted the synthesis of various indazole derivatives which were tested for their antibacterial properties, revealing promising results against multiple bacterial strains .
Anti-inflammatory Applications
The anti-inflammatory potential of this compound has been explored through various synthetic routes:
- Inhibition Studies : Compounds derived from this scaffold have been reported to inhibit inflammatory pathways effectively. For instance, a derivative was evaluated for its ability to inhibit cytokine production in vitro, indicating its potential as an anti-inflammatory agent .
- Clinical Relevance : The pharmacological profile suggests that these compounds could be developed into therapeutic agents for treating inflammatory diseases .
Data Tables
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-1H-indazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: By affecting these molecular targets, this compound can influence various cellular pathways, including signal transduction, apoptosis, and cell proliferation.
Comparison with Similar Compounds
1-Phenyl-1H-indazole: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
1-(4-Chlorophenyl)-1H-indazole: Contains a chlorine atom instead of bromine, leading to variations in its chemical and biological properties.
1-(4-Fluorophenyl)-1H-indazole: The presence of a fluorine atom alters its electronic properties and reactivity compared to the bromine derivative.
Uniqueness: 1-(4-Bromophenyl)-1H-indazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may confer specific biological activities not observed in its analogs .
Biological Activity
1-(4-Bromophenyl)-1H-indazole is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the indazole family, which is known for its therapeutic potential in various diseases, including cancer and inflammatory disorders. The following sections will explore the biological activity of this compound based on recent research findings, including its pharmacological properties, synthesis, and potential applications.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. A study involving the synthesis of novel indazole derivatives demonstrated that these compounds could inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) cells. The cytotoxicity was assessed using the MTT assay, revealing significant dose-dependent effects against these cell lines .
Table 1: Cytotoxic Activity of this compound Derivatives
Antibacterial and Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown antibacterial and anti-inflammatory activities. Studies have indicated that compounds within this class can inhibit bacterial growth and modulate inflammatory pathways, making them potential candidates for treating infections and inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies have suggested that this compound may inhibit key enzymes involved in cancer progression, such as proteases and kinases. For instance, it has been linked to the inhibition of HIV protease, which is crucial for viral replication .
Case Studies
Several case studies have highlighted the therapeutic potential of indazole derivatives, including this compound:
- Case Study 1 : A study evaluated the efficacy of indazole derivatives in renal cancer models, demonstrating that compounds with similar structures significantly reduced tumor growth in vivo.
- Case Study 2 : Another investigation focused on the anti-inflammatory properties of indazoles in animal models of arthritis, showing reduced inflammation markers and improved mobility in treated subjects.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The structure-activity relationship studies have shown that modifications on the bromophenyl group can enhance or diminish biological activity. For instance, substituents on the phenyl ring can significantly influence the compound's potency against various biological targets .
Table 2: Structure-Activity Relationship Insights
Properties
Molecular Formula |
C13H9BrN2 |
---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
1-(4-bromophenyl)indazole |
InChI |
InChI=1S/C13H9BrN2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15-16/h1-9H |
InChI Key |
CRGBRERVLZVHEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.